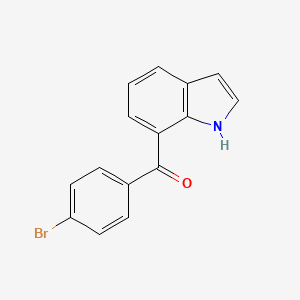

(4-溴苯基)(1H-吲哚-7-基)甲酮

描述

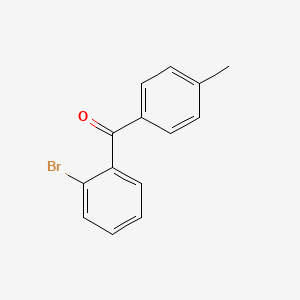

The compound "(4-bromophenyl)(1H-indol-7-yl)methanone" is a brominated methanone derivative that is structurally related to various compounds synthesized for different applications, including antimicrobial activity and crystal structure analysis. Although the exact compound is not directly mentioned in the provided papers, the related compounds share common structural features such as a bromophenyl group and a methanone moiety, which are key functional groups in the target molecule .

Synthesis Analysis

The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization. For instance, the synthesis of a related compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation . Another synthesis route for a similar compound involved the benzoylation of n-propyl benzene with benzoyl chloride using aluminium chloride as a Lewis acid catalyst, followed by bromination and oxidation to yield a diacyl benzene, which was then cyclized to form the indole derivative . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of "(4-bromophenyl)(1H-indol-7-yl)methanone."

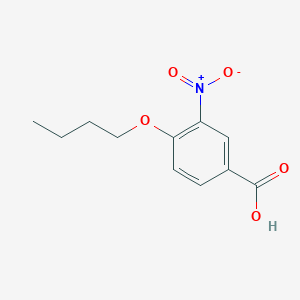

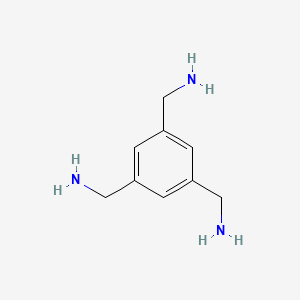

Molecular Structure Analysis

The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to be triclinic with space group P-1, and the new pyrrole ring in the crystal structure was found to be planar . Another compound's crystal structure was monoclinic with space group P2(1)/c . These studies provide insights into the potential molecular geometry and conformation of "(4-bromophenyl)(1H-indol-7-yl)methanone."

Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds. This reaction was employed to synthesize substituted biphenyl methanones, demonstrating the potential for further functionalization of the bromophenyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds. For instance, the solvate structure of a tetrahydroquinoxaline derivative with a bromophenyl methanone group was studied, revealing intermolecular hydrogen bonding and π-π stacking interactions within the crystal structure . These interactions can influence properties such as solubility, melting point, and stability, which are important for the practical application of these compounds.

科学研究应用

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

属性

IUPAC Name |

(4-bromophenyl)-(1H-indol-7-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKQFMCSXIADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451889 | |

| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91714-50-0 | |

| Record name | 7-(4-Bromobenzoyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-BROMOBENZOYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5ZL5ZP93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the key structural features of (4-bromophenyl)(1H-indol-7-yl)methanone as revealed by the study?

A1: The study elucidated the crystal structure of (4-bromophenyl)(1H-indol-7-yl)methanone, highlighting several key features:

- Dimer formation: In its crystal form, the molecules of this compound are arranged in pairs, forming centrosymmetric dimers. This arrangement is stabilized by N—H⋯O hydrogen bonds between the molecules. []

- Bond angle influence: The bond angles within the benzene ring are influenced by the presence of both the bromine and the ketone substituents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)